molecular formula C15H16N2O3S2 B12815343 N-Methyl-1-(5-methylthiophene-2-carbonyl)indoline-5-sulfonamide

N-Methyl-1-(5-methylthiophene-2-carbonyl)indoline-5-sulfonamide

Cat. No.: B12815343
M. Wt: 336.4 g/mol
InChI Key: CYYQXACJIFNGGK-UHFFFAOYSA-N
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Description

N-Methyl-1-(5-methylthiophene-2-carbonyl)indoline-5-sulfonamide is a complex organic compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a unique structure that includes an indoline core, a thiophene ring, and a sulfonamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(5-methylthiophene-2-carbonyl)indoline-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of an appropriate aniline derivative with a thiophene carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the formation of the indoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(5-methylthiophene-2-carbonyl)indoline-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-Methyl-1-(5-methylthiophene-2-carbonyl)indoline-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-methylthiophene-2-carbonyl)indoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Methylthiophene-2-sulfonamide
  • Indoline-2-carboxamide derivatives
  • Thiophene-2-carboxylate derivatives

Uniqueness

N-Methyl-1-(5-methylthiophene-2-carbonyl)indoline-5-sulfonamide is unique due to its combination of an indoline core, a thiophene ring, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H16N2O3S2

Molecular Weight

336.4 g/mol

IUPAC Name

N-methyl-1-(5-methylthiophene-2-carbonyl)-2,3-dihydroindole-5-sulfonamide

InChI

InChI=1S/C15H16N2O3S2/c1-10-3-6-14(21-10)15(18)17-8-7-11-9-12(4-5-13(11)17)22(19,20)16-2/h3-6,9,16H,7-8H2,1-2H3

InChI Key

CYYQXACJIFNGGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC

Origin of Product

United States

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